molecular formula C20H21NO B6606680 3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one CAS No. 2137574-05-9

3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one

Cat. No.: B6606680
CAS No.: 2137574-05-9
M. Wt: 291.4 g/mol
InChI Key: MBZQOSXXZZQCON-UHFFFAOYSA-N
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Description

3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[320]heptan-2-one is a complex organic compound with a bicyclic structure

Preparation Methods

The synthesis of 3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which allow for the efficient construction of the bicyclic core. For instance, a chemoenzymatic synthesis approach has been reported, where racemic compounds are resolved by kinetic resolution using immobilized lipase B of Candida antarctica . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets. For instance, as a dopaminergic ligand, it binds to dopamine receptors, influencing neurotransmitter activity in the brain. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one can be compared with other similar compounds such as:

Properties

IUPAC Name

3-benzyl-6-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-14-17-13-21(12-15-8-4-2-5-9-15)20(22)19(17)18(14)16-10-6-3-7-11-16/h2-11,14,17-19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZQOSXXZZQCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN(C(=O)C2C1C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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